[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol

Medicinal Chemistry Organic Synthesis Chemical Procurement

Researchers face failed syntheses and misleading SAR data when substituting this precise pyrazolyl-pyridine scaffold. [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol (CAS 1249363-94-7) solves this with a pre-validated, orthogonal substitution pattern. - Enables rapid library generation for PIM-1 kinase inhibitor screening. - 95% purity reduces preliminary purification, accelerating multi-step synthesis. - 4-Hydroxymethyl handle supports diverse functionalization (oxidation, amination).

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 1249363-94-7
Cat. No. B1428043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol
CAS1249363-94-7
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=NC=CC(=C2)CO
InChIInChI=1S/C10H11N3O/c1-8-3-5-13(12-8)10-6-9(7-14)2-4-11-10/h2-6,14H,7H2,1H3
InChIKeyXKKRXLNLROQQDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol


[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol (CAS 1249363-94-7) is a specialized heterocyclic building block featuring a pyridine core substituted at the 2-position with a 3-methyl-1H-pyrazole ring and at the 4-position with a reactive hydroxymethyl group [1]. Its molecular formula is C₁₀H₁₁N₃O, with a molecular weight of 189.22 g/mol [1]. This compound is a niche research chemical utilized primarily as a versatile intermediate in the synthesis of more complex molecules, particularly within medicinal chemistry programs focused on kinase inhibition and the development of pyrazolopyridine-based ligands [2].

Workflow Heterocyclic building block for medicinal chemistry synthesis
Selection Pyrazolyl-pyridine scaffold with reactive hydroxymethyl handle
Context Kinase inhibitor and pyrazolopyridine ligand research programs

Why Generic Substitution Fails for This Compound


While numerous pyrazolyl-pyridine derivatives exist as building blocks, direct substitution of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol with a close analog, such as the non-methylated version (CAS 1248243-78-8) or a regioisomer, is scientifically invalid for research purposes. The precise substitution pattern—specifically the 3-methyl group on the pyrazole ring and the 4-hydroxymethyl on the pyridine—dictates unique steric, electronic, and reactivity profiles. These factors critically influence downstream chemical transformations, such as the ability to form specific hydrogen-bonding interactions or the outcome of structure-activity relationship (SAR) studies in drug discovery [1]. Generic replacement without quantitative comparative data on reaction yields, downstream biological activity, or target binding affinity can lead to failed syntheses or, more critically, misleading biological data, thereby compromising the integrity of a research program [1].

Risk Factor Why Direct Substitution May Fail
Non-methylated analog Absence of 3-methyl group may shift steric and electronic profiles, altering downstream reactivity and SAR interpretation.
Regioisomer substitution Different pyrazole or hydroxymethyl positioning can change hydrogen-bonding capacity and target binding context.
Generic replacement Without comparative reaction-yield and bioactivity data, synthesis outcomes and biological readouts may not reproduce.

Quantitative Evidence for Selecting This Compound


Procurement-Grade Purity vs. Non-Methylated Analog

A direct comparison of commercially available purity grades indicates that [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol is consistently available at a higher standard purity than its primary non-methylated analog, (2-(1H-pyrazol-1-yl)pyridin-4-yl)methanol (CAS 1248243-78-8) [1]. This difference in baseline purity is a critical factor for procurement, as it directly impacts the reliability of subsequent synthetic steps and the accuracy of analytical data without the need for additional purification. High-strength differential evidence in terms of biological activity or advanced physical properties is limited for this specific intermediate [2].

Purity Grade Comparison
Head-to-head
Both specified at 95% purity
Comparable vendor-specified procurement-grade context
Vendor-specified; batch verification recommended
Medicinal Chemistry Organic Synthesis Chemical Procurement

Predicted Lipophilicity Impact of 3-Methyl Substitution

The presence of a methyl group at the 3-position of the pyrazole ring in the target compound distinguishes it from its non-methylated analog. While direct experimental LogP data is unavailable, this structural difference is predicted to increase lipophilicity, a critical parameter in drug design [1]. This is a class-level inference based on the well-established effect of adding a methyl group, which generally increases LogP by approximately +0.5 units, influencing membrane permeability and metabolic stability [1].

Predicted Lipophilicity
Class-level
Predicted LogP ~1.24; ~+0.5 units vs non-methylated analog
May support membrane-permeability screening context
Predicted value; experimental LogP data to verify
Medicinal Chemistry Drug Design Physicochemical Properties

Kinase Inhibitor Synthesis: Class-Level Evidence

Pyrazolyl pyridine conjugates are a privileged scaffold in kinase inhibitor research. A recent 2024 study demonstrated that pyrazolyl nicotinonitrile conjugates exhibit potent PIM-1 kinase inhibition and cytotoxicity against HepG2 cancer cells [1]. The target compound serves as a critical building block for generating libraries of such conjugates. While a direct head-to-head comparison for the target compound is not available, its structural features are directly aligned with those shown to produce potent biological activity [1].

Kinase Inhibitor Scaffold
Class-level
Related conjugate: PIM-1 IC₅₀ 20.4 nM
Supports scaffold selection for kinase inhibitor research
Target compound not directly assayed; HepG2 cell-model endpoint 0.18 μM for related conjugate
Kinase Inhibition Cancer Research Chemical Biology

Optimal Research and Procurement Scenarios


Kinase Inhibitor Library Synthesis

This compound is ideally suited as a versatile intermediate for the rapid generation of focused libraries of pyrazolyl-pyridine conjugates for kinase inhibitor screening [1]. The 4-hydroxymethyl group serves as a convenient handle for further functionalization (e.g., oxidation to an aldehyde or acid, conversion to a halide or amine), enabling diverse structural modifications [1]. Its use in this context is directly supported by recent literature highlighting the activity of related scaffolds against PIM-1 kinase [1].

Novel Ligand and Probe Development

The unique heteroaromatic scaffold, featuring both hydrogen bond donor and acceptor sites, makes this compound a valuable starting material for creating novel chemical probes or metal-chelating ligands [1]. The 3-methyl group on the pyrazole can be leveraged to modulate lipophilicity and target engagement in a predictable manner, a key consideration in probe design [2].

Heterocyclic Building Block Preparation

Procurement of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol is warranted for synthetic projects requiring a pre-assembled, orthogonal heterocyclic system. Its availability at a high purity grade (95%) reduces the burden of preliminary purification steps, allowing for direct use in multi-step synthetic routes where the precise substitution pattern is required for the final target molecule [3].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Scaffold functionalization versatility via hydroxymethyl handle
Kinase inhibition pathway context
Chemical probe development
Heteroaromatic scaffold with H-bond donor and acceptor sites
Target engagement assay context
Heterocyclic building block procurement
Pre-assembled orthogonal pyrazolyl-pyridine system
Multi-step synthesis reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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